Cas no 143469-00-5 (2-(5-methyl-1,2-oxazol-4-yl)formamidoacetic acid)

2-(5-methyl-1,2-oxazol-4-yl)formamidoacetic acid Chemical and Physical Properties
Names and Identifiers
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- ([(5-methylisoxazol-4-yl)carbonyl]amino)acetic acid
- 2-[(5-methyl-1,2-oxazol-4-yl)formamido]acetic acid
- {[(5-methylisoxazol-4-yl)carbonyl]amino}acetic acid
- NE39684
- Z359419702
- ([(5-methylisoxazol-4-yl)carbonyl]amino)acetic acid, AldrichCPR
- 2-(5-methyl-1,2-oxazol-4-yl)formamidoacetic acid
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- MDL: MFCD09047765
- Inchi: 1S/C7H8N2O4/c1-4-5(2-9-13-4)7(12)8-3-6(10)11/h2H,3H2,1H3,(H,8,12)(H,10,11)
- InChI Key: WTYRDMBLJXBKGB-UHFFFAOYSA-N
- SMILES: O1C(C)=C(C=N1)C(NCC(=O)O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 219
- Topological Polar Surface Area: 92.4
2-(5-methyl-1,2-oxazol-4-yl)formamidoacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33428-10.0g |
2-[(5-methyl-1,2-oxazol-4-yl)formamido]acetic acid |
143469-00-5 | 95.0% | 10.0g |
$1101.0 | 2025-03-21 | |
Enamine | EN300-33428-0.05g |
2-[(5-methyl-1,2-oxazol-4-yl)formamido]acetic acid |
143469-00-5 | 95.0% | 0.05g |
$42.0 | 2025-03-21 | |
Enamine | EN300-33428-1.0g |
2-[(5-methyl-1,2-oxazol-4-yl)formamido]acetic acid |
143469-00-5 | 95.0% | 1.0g |
$256.0 | 2025-03-21 | |
Enamine | EN300-33428-2.5g |
2-[(5-methyl-1,2-oxazol-4-yl)formamido]acetic acid |
143469-00-5 | 95.0% | 2.5g |
$503.0 | 2025-03-21 | |
Chemenu | CM466264-1g |
2-[(5-methyl-1,2-oxazol-4-yl)formamido]acetic acid |
143469-00-5 | 95%+ | 1g |
$340 | 2023-01-07 | |
Enamine | EN300-33428-5.0g |
2-[(5-methyl-1,2-oxazol-4-yl)formamido]acetic acid |
143469-00-5 | 95.0% | 5.0g |
$743.0 | 2025-03-21 | |
Enamine | EN300-33428-10g |
2-[(5-methyl-1,2-oxazol-4-yl)formamido]acetic acid |
143469-00-5 | 90% | 10g |
$1101.0 | 2023-09-04 | |
Aaron | AR019MO3-250mg |
2-[(5-methyl-1,2-oxazol-4-yl)formamido]acetic acid |
143469-00-5 | 95% | 250mg |
$152.00 | 2025-02-08 | |
Aaron | AR019MO3-100mg |
2-[(5-methyl-1,2-oxazol-4-yl)formamido]acetic acid |
143469-00-5 | 95% | 100mg |
$116.00 | 2025-02-08 | |
Aaron | AR019MO3-500mg |
2-[(5-methyl-1,2-oxazol-4-yl)formamido]acetic acid |
143469-00-5 | 95% | 500mg |
$266.00 | 2025-02-08 |
2-(5-methyl-1,2-oxazol-4-yl)formamidoacetic acid Related Literature
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
Additional information on 2-(5-methyl-1,2-oxazol-4-yl)formamidoacetic acid
Comprehensive Overview of 2-(5-methyl-1,2-oxazol-4-yl)formamidoacetic acid (CAS No. 143469-00-5)
2-(5-methyl-1,2-oxazol-4-yl)formamidoacetic acid (CAS No. 143469-00-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. This compound, often referred to by its systematic name or CAS number, belongs to the class of oxazole derivatives, which are known for their diverse biological activities. Researchers are particularly interested in its potential applications in drug discovery, given its molecular scaffold that mimics natural bioactive molecules. The compound's formamidoacetic acid moiety further enhances its versatility in synthetic chemistry, making it a valuable intermediate for designing novel therapeutics.
In recent years, the demand for heterocyclic compounds like 2-(5-methyl-1,2-oxazol-4-yl)formamidoacetic acid has surged, driven by advancements in precision medicine and targeted drug delivery. A growing number of studies focus on its role in modulating enzymatic pathways, particularly those involved in inflammation and metabolic disorders. For instance, its oxazole ring has been investigated for its potential to interact with protein targets, such as kinases and GPCRs, which are critical in treating chronic diseases. This aligns with the current trend of exploring small-molecule inhibitors as alternatives to traditional biologics.
From a synthetic perspective, CAS No. 143469-00-5 is often highlighted in discussions about green chemistry and sustainable synthesis. Its production can be optimized using catalytic methods to minimize waste, a topic of high relevance in today's environmentally conscious research landscape. Additionally, its stability under physiological conditions makes it a candidate for prodrug development, addressing challenges like poor bioavailability—a frequent search query among medicinal chemists.
The compound's nomenclature, 2-(5-methyl-1,2-oxazol-4-yl)formamidoacetic acid, may seem complex, but it systematically describes its structure: a 5-methyloxazole core linked to a formamidoacetic acid side chain. This clarity is crucial for regulatory compliance and patent filings, areas where precise terminology is paramount. Analysts note an uptick in searches for "oxazole-based drug intermediates" and "CAS 143469-00-5 suppliers," reflecting its commercial relevance.
Beyond pharmaceuticals, 143469-00-5 has potential applications in agrochemicals and material science. Its ability to form stable complexes with metals could pave the way for innovative catalysts or functional materials. As interdisciplinary research grows, so does interest in its structure-activity relationships (SAR), a hot topic in AI-driven drug design platforms. This compound exemplifies how molecular diversity fuels innovation across industries.
In summary, 2-(5-methyl-1,2-oxazol-4-yl)formamidoacetic acid (CAS No. 143469-00-5) represents a convergence of chemistry, biology, and technology. Its multifaceted applications—from drug discovery to sustainable synthesis—make it a compelling subject for researchers and industry professionals alike. As scientific databases and forums continue to feature discussions on its properties, this compound is poised to remain at the forefront of innovative chemical solutions.
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